Octanoyl carnitine hydrochloride

Vue d'ensemble

Description

L'octanoyl-carnitine est une acylcarnitine à chaîne moyenne, plus précisément l'ester de l'acide octanoïque et de la carnitine. Elle joue un rôle crucial dans le transport des acides gras vers les mitochondries pour la β-oxydation, un processus essentiel à la production d'énergie dans les cellules . Ce composé est particulièrement important dans le contexte des troubles métaboliques et du métabolisme énergétique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'octanoyl-carnitine peut être synthétisée par estérification de l'acide octanoïque avec la carnitine. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique sous conditions de reflux. Le mélange réactionnel est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie pour obtenir de l'octanoyl-carnitine pure .

Méthodes de production industrielle : Dans un environnement industriel, la production d'octanoyl-carnitine implique des processus d'estérification à grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des méthodes de purification avancées comme la chromatographie liquide haute performance (HPLC) .

Types de réactions:

Oxydation : L'octanoyl-carnitine peut subir des réactions d'oxydation, en particulier en présence de puissants agents oxydants. Cela peut conduire à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction de l'octanoyl-carnitine sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Réactifs et conditions courantes:

Oxydation : Permanganate de potassium, peroxyde d'hydrogène.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Acide chlorhydrique, hydroxyde de sodium.

Principaux produits formés:

Oxydation : Dérivés oxydés de l'octanoyl-carnitine.

Réduction : Formes réduites de l'octanoyl-carnitine.

Substitution : Acide octanoïque et carnitine.

4. Applications de la recherche scientifique

L'octanoyl-carnitine a une large gamme d'applications dans la recherche scientifique:

Biologie : Étudié pour son rôle dans le métabolisme des acides gras et la production d'énergie dans les cellules.

5. Mécanisme d'action

L'octanoyl-carnitine facilite le transport des acides gras dans les mitochondries en formant un complexe avec les enzymes carnitine acyltransférases. Ce complexe est ensuite transporté à travers la membrane mitochondriale, où l'acide gras est libéré et subit une β-oxydation pour produire de l'acétyl-CoA, une molécule clé dans la production d'énergie . Les principales cibles moléculaires sont les enzymes carnitine acyltransférases, et la voie implique la conversion des acides gras en acétyl-CoA dans les mitochondries .

Composés similaires:

Palmitoyl-carnitine : Une acylcarnitine à longue chaîne avec des fonctions similaires mais une longueur de chaîne différente.

Décanoyl-carnitine : Une autre acylcarnitine à chaîne moyenne avec une chaîne à dix atomes de carbone.

Myristoyl-carnitine : Une acylcarnitine à chaîne moyenne avec une chaîne à quatorze atomes de carbone.

Unicité : L'octanoyl-carnitine est unique en raison de sa longueur de chaîne spécifique, qui influence son rôle métabolique et son efficacité de transport. Comparée aux acylcarnitines à chaîne plus longue comme la palmitoyl-carnitine, l'octanoyl-carnitine est plus facilement transportée et métabolisée, ce qui la rend particulièrement importante dans les études sur le métabolisme des acides gras à chaîne moyenne .

Applications De Recherche Scientifique

Fatty Acid Oxidation Studies

Octanoyl carnitine acts as a substrate for fatty acid oxidation (FAO) in mitochondrial preparations. It facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, thereby contributing to ATP production. In isolated rat muscle mitochondria, octanoyl carnitine has been shown to influence the oxidation rates of various branched-chain keto acids, highlighting its role in metabolic pathways .

Mitochondrial Respiration Studies

In research involving cardiac fibers, octanoyl carnitine is used alongside malate to assess mitochondrial respiration rates under varying concentrations of ADP. This application is crucial for understanding how different substrates affect mitochondrial function and energy production .

Metabolic Pathway Investigations

Recent studies have identified carnitine octanoyltransferase as a key enzyme in the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA within mammalian cells. This pathway is particularly relevant in glucose-starved conditions, where octanoyl carnitine serves as a vital carbon source for cellular metabolism .

Lipid Metabolism Intermediates

As an acylcarnitine, octanoyl carnitine plays a critical role as an intermediate in lipid metabolism. It is involved in the transport of fatty acids across mitochondrial membranes and assists in the removal of excess short- and medium-chain fatty acids from cells .

Case Study 1: Effects on Glucose-Starved Cells

A study published in December 2022 investigated the effects of exogenous acetyl-L-carnitine on U87MG glioma cells under glucose-limited conditions. It was found that octanoyl carnitine significantly contributed to intracellular acetyl-CoA pools, enhancing fatty acid biosynthesis without compromising mitochondrial oxidative phosphorylation .

Case Study 2: Mitochondrial Function in Heart Disease

Research examining the impact of octanoyl carnitine on isolated rat cardiac fibers demonstrated its potential to improve mitochondrial respiration rates, suggesting therapeutic implications for conditions such as heart disease where energy metabolism is impaired .

Summary Table of Applications

Mécanisme D'action

Octanoyl-carnitine facilitates the transport of fatty acids into the mitochondria by forming a complex with carnitine acyltransferase enzymes. This complex is then transported across the mitochondrial membrane, where the fatty acid is released and undergoes β-oxidation to produce acetyl-CoA, a key molecule in energy production . The primary molecular targets are the carnitine acyltransferase enzymes, and the pathway involves the conversion of fatty acids into acetyl-CoA within the mitochondria .

Comparaison Avec Des Composés Similaires

Palmitoyl-carnitine: A long-chain acylcarnitine with similar functions but different chain length.

Decanoyl-carnitine: Another medium-chain acylcarnitine with a ten-carbon chain.

Myristoyl-carnitine: A medium-chain acylcarnitine with a fourteen-carbon chain.

Uniqueness: Octanoyl-carnitine is unique due to its specific chain length, which influences its metabolic role and transport efficiency. Compared to longer-chain acylcarnitines like palmitoyl-carnitine, octanoyl-carnitine is more readily transported and metabolized, making it particularly significant in studies of medium-chain fatty acid metabolism .

Activité Biologique

Octanoyl carnitine hydrochloride, also known as octanoyl-dl-carnitine hydrochloride, is a significant derivative of carnitine that plays a crucial role in lipid metabolism. This article delves into its biological activity, focusing on its metabolic pathways, enzymatic interactions, and clinical implications.

Overview of this compound

Octanoyl carnitine is formed through the esterification of L-carnitine with octanoyl chloride, resulting in a compound that facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation. This process is vital for energy production and is particularly relevant in metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and glutaric aciduria type II .

Metabolic Pathways

Octanoyl carnitine participates in several metabolic pathways:

- Fatty Acid Transport : It shuttles fatty acids across mitochondrial membranes, enabling their breakdown for energy.

- β-Oxidation : The compound is involved in the β-oxidation pathway, where fatty acids are converted to acetyl-CoA, a key substrate for energy production .

- Enzymatic Interactions : It interacts with various enzymes, notably carnitine octanoyltransferase (CROT), which catalyzes the transfer of acyl groups from acyl-CoA to carnitine, facilitating the export of medium- and long-chain acyl-CoA from peroxisomes to mitochondria .

Enzymatic Activity

The enzymatic activity associated with octanoyl carnitine is critical for its biological function. Key enzymes include:

Research indicates that octanoyl carnitine enhances the oxidation of branched-chain 2-oxo acids in muscle mitochondria, suggesting its role in optimizing substrate utilization during energy metabolism.

Clinical Implications

Octanoyl carnitine has been studied for its potential therapeutic applications:

- Metabolic Disorders : It is particularly relevant in conditions like MCADD, where impaired fatty acid oxidation leads to hypoglycemia and metabolic crises. Supplementation with octanoyl carnitine may help manage these conditions by improving fatty acid metabolism .

- Vascular Health : Studies have linked increased levels of CROT and octanoyl carnitine to vascular calcification processes, indicating a potential role in cardiovascular health and disease management .

Case Studies and Research Findings

Several studies have highlighted the biological activity of octanoyl carnitine:

- Study on Energy Metabolism : A study demonstrated that exogenous octanoyl carnitine significantly increased intracellular acetyl-CoA pools in glucose-limited U87MG glioma cells, suggesting its potential use in enhancing energy metabolism under nutrient-limited conditions .

- Role in MCADD : Research indicated that patients with MCADD showed elevated levels of octanoyl carnitine, emphasizing its importance as a biomarker for metabolic assessment and management strategies .

- Vascular Calcification : An investigation into human coronary artery smooth muscle cells found that increased expression of CROT was associated with enhanced fatty acid metabolism and mitochondrial dysfunction, linking octanoyl carnitine to vascular health issues .

Propriétés

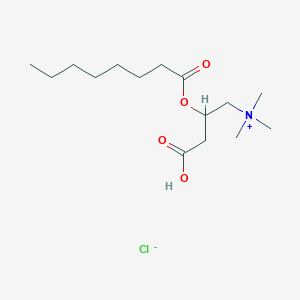

IUPAC Name |

(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3671-77-0 (Parent) | |

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-35-8 | |

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.